REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC)=[O:8])[CH2:3][CH2:2]1.CI.[C:14](=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:14][N:1]1[CH2:2][CH2:3][CH:4]([C:7]([OH:9])=[O:8])[CH2:5][CH2:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)OCC
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Name
|
|
Quantity
|
2.24 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 2 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure and water (150 mL)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
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The mixture was extracted with ethyl acetate (150 mL)
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Type
|
WASH
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Details
|
The ethyl acetate layer was washed with saturated brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A 1N aqueous sodium hydroxide solution (20 mL) was added to the residue (2.64 g)
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Type
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STIRRING
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Details
|
the mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
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ADDITION
|
Details
|
by adding 1N hydrochloric acid (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
ethanol and ethyl acetate were added to the residue for crystallization
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |